molecular formula C8H7ClOS B12330416 Chloro-2-methyl-3-(2-thienyl) acrolein

Chloro-2-methyl-3-(2-thienyl) acrolein

Cat. No.: B12330416
M. Wt: 186.66 g/mol
InChI Key: JPSQABNOFPGUCP-AATRIKPKSA-N
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Description

Chloro-2-methyl-3-(2-thienyl) acrolein is an organic compound that features a chloro group, a methyl group, and a thienyl group attached to an acrolein backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro-2-methyl-3-(2-thienyl) acrolein typically involves the reaction of 2-thiophenecarboxaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired acrolein derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Chloro-2-methyl-3-(2-thienyl) acrolein can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chloro-2-methyl-3-(2-thienyl) acrolein has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Chloro-2-methyl-3-(2-thienyl) acrolein involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities with Chloro-2-methyl-3-(2-thienyl) acrolein.

    Acrolein derivatives: Compounds such as 2-methylacrolein and 3-chloroacrolein have similar reactive groups.

Uniqueness: this compound is unique due to the combination of its chloro, methyl, and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new biological activities.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

(E)-2-methyl-3-thiophen-2-ylprop-2-enoyl chloride

InChI

InChI=1S/C8H7ClOS/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+

InChI Key

JPSQABNOFPGUCP-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CS1)/C(=O)Cl

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)Cl

Origin of Product

United States

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